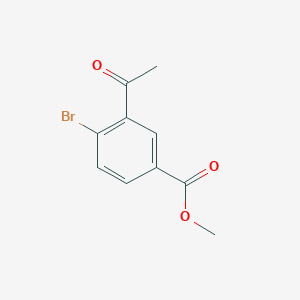

![molecular formula C17H19N5O2 B2665502 9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-32-0](/img/structure/B2665502.png)

9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

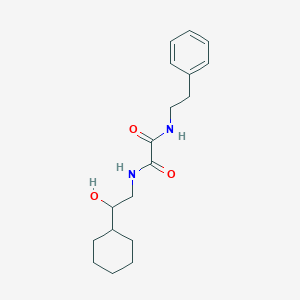

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . It contains a pyrimido[2,1-f]purine moiety, which is a fused ring system involving a purine and a pyrimidine .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions like the Biginelli reaction , or the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and HRMS .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been synthesized as part of a group of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones. These compounds have been obtained through a multi-step synthesis process, starting from various precursors, indicating a complex and versatile synthetic pathway for this class of chemicals (Šimo, Rybár, & Alföldi, 1995).

Pharmacological Research

- A study on similar purinediones revealed their potential as adenosine receptor (AR) antagonists. One derivative showed potent antagonistic properties for the A1 AR subtype, suggesting a possible application in modulating adenosine receptor activity. These findings highlight the potential of such compounds in neuropharmacology and receptor studies (Szymańska et al., 2016).

Anti-inflammatory Properties

- Some derivatives based on the pyrimidopurinedione ring system exhibited significant anti-inflammatory activities. This indicates the potential of these compounds in the development of new anti-inflammatory drugs (Kaminski et al., 1989).

Structural Analysis

- Structural analysis of related compounds provides insight into the molecular configuration of these substances. Such information is crucial in understanding their reactivity and interactions at a molecular level (Larson, Cottam, & Robins, 1989).

Receptor Affinity Studies

- Studies focusing on the receptor affinity and pharmacological evaluation of similar compounds have contributed to the understanding of their interaction with serotonin receptors. This suggests potential applications in the treatment of disorders related to these neurotransmitter systems (Chłoń-Rzepa et al., 2013).

Electrochemical Properties

- Research into the electrochemical oxidation of related xanthines provides insights into their electrochemical behavior, which could be important in various applications, including sensor technology and electrochemical synthesis (Cleary, Owens, & Dryhurst, 1981).

Potential in Neurodegenerative Diseases

- Some derivatives have shown promising results as multi-target drugs for the potential treatment of neurodegenerative diseases. This indicates the potential of these compounds in developing treatments for conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).

Eigenschaften

IUPAC Name |

9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-6-4-7-12(11(10)2)21-8-5-9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4,6-7H,5,8-9H2,1-3H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVUZLKIMQARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

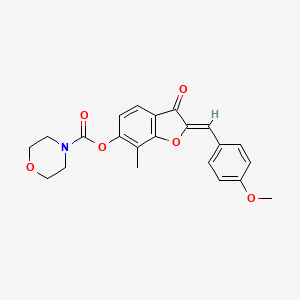

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)

![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)

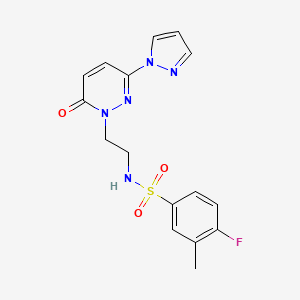

![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)

methanone](/img/structure/B2665437.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)